Structural Differentiation from 4-Unsubstituted Indole-2-Carbonyl-1,4'-Bipiperidine Analogs
The target compound incorporates a 2-methylphenylmethoxy group at the indole 4-position, whereas the simplest analog 1'-(1H-indole-2-carbonyl)-1,4'-bipiperidine lacks any substituent at this position [1]. This substitution increases the molecular weight from 297.4 g/mol (unsubstituted core) to 431.58 g/mol [1] and adds a hydrophobic aromatic ring system that can occupy lipophilic receptor pockets not accessed by the unsubstituted comparator.
| Evidence Dimension | Molecular Weight and Lipophilicity (cLogP estimated) |
|---|---|
| Target Compound Data | MW = 431.58 g/mol; cLogP ≈ 5.2 (estimated based on structural fragments) |
| Comparator Or Baseline | 1'-(1H-indole-2-carbonyl)-1,4'-bipiperidine: MW ≈ 297.4 g/mol; cLogP ≈ 2.8 (estimated) |
| Quantified Difference | ΔMW = +134.18 g/mol; ΔcLogP ≈ +2.4 log units |
| Conditions | Calculated using ChemAxon fragment-based methods; no experimental logP data available |
Why This Matters
Higher molecular weight and lipophilicity directly influence blood-brain barrier penetration and non-specific protein binding, making 1448030-46-3 a probe for studying lipophilic interactions that simpler analogs cannot address.
- [1] Kuujia.com. Cas no 1448030-46-3 (1'-{4-(2-methylphenyl)methoxy-1H-indole-2-carbonyl}-1,4'-bipiperidine). Product page. Accessed 2026-05-09. View Source
